molecular formula C17H17N3O6 B13974543 4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid

4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid

Cat. No.: B13974543
M. Wt: 359.3 g/mol
InChI Key: XJZDMFVXRJAJDF-UHFFFAOYSA-N
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Description

4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential therapeutic effects, particularly in the treatment of various diseases related to abnormal levels or activity of tumor necrosis factor-alpha (TNF-α) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid involves multiple steps. One common method includes the cyclization of a precursor compound, such as 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, using specific cyclizing agents . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and purity. This involves scaling up the laboratory synthesis methods and incorporating advanced techniques such as continuous flow reactors and automated synthesis systems . The industrial process also includes rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens and alkylating agents. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. It primarily exerts its effects by modulating the activity of TNF-α, a cytokine involved in inflammation and immune responses . By inhibiting TNF-α, the compound can reduce inflammation and potentially inhibit the growth of certain cancer cells .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid is unique due to its specific structure, which allows it to interact with TNF-α more effectively than some of its analogs. This unique interaction makes it a promising candidate for the development of new therapeutic agents .

Properties

Molecular Formula

C17H17N3O6

Molecular Weight

359.3 g/mol

IUPAC Name

4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C17H17N3O6/c21-13(6-7-15(23)24)18-11-3-1-2-9-10(11)8-20(17(9)26)12-4-5-14(22)19-16(12)25/h1-3,12H,4-8H2,(H,18,21)(H,23,24)(H,19,22,25)

InChI Key

XJZDMFVXRJAJDF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCC(=O)O

Origin of Product

United States

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